molecular formula C9H17ClN2O2 B2954663 2-Chloro-N-(1-ethoxypiperidin-4-yl)acetamide CAS No. 2411280-29-8

2-Chloro-N-(1-ethoxypiperidin-4-yl)acetamide

Cat. No.: B2954663
CAS No.: 2411280-29-8
M. Wt: 220.7
InChI Key: ZQZDBKGRFACIPW-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-ethoxypiperidin-4-yl)acetamide is a chemical compound with the molecular formula C9H17ClN2O2 and a molecular weight of 220.7 g/mol This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ethoxy group attached to the nitrogen atom

Preparation Methods

The synthesis of 2-Chloro-N-(1-ethoxypiperidin-4-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 1-ethoxypiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-N-(1-ethoxypiperidin-4-yl)acetamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-(1-ethoxypiperidin-4-yl)acetamide has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it may be used in studies involving the modulation of biological pathways due to its potential interactions with biological targets. In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs with specific biological activities .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-ethoxypiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, potentially leading to the modulation of their activity. The piperidine ring may also contribute to the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

2-Chloro-N-(1-ethoxypiperidin-4-yl)acetamide can be compared with other similar compounds, such as 2-Chloro-N-(2,4-dinitrophenyl)acetamide . While both compounds contain a chloroacetamide moiety, the presence of different substituents, such as the ethoxypiperidine versus the dinitrophenyl group, can significantly influence their chemical reactivity and biological activity. The unique combination of the piperidine ring and the ethoxy group in this compound may confer distinct properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-chloro-N-(1-ethoxypiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O2/c1-2-14-12-5-3-8(4-6-12)11-9(13)7-10/h8H,2-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZDBKGRFACIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1CCC(CC1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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